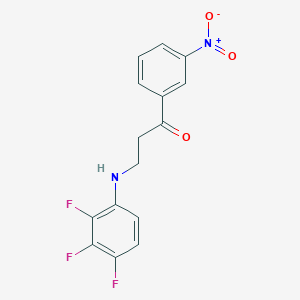
1-(3-Nitrophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Nitrophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone is an organic compound that features both nitro and trifluoroanilino functional groups. These groups are known for their significant impact on the chemical properties and reactivity of the compound. The presence of the nitro group typically introduces electron-withdrawing characteristics, while the trifluoroanilino group can influence the compound’s steric and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Nitrophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone can be approached through several synthetic routes. One common method involves the reaction of 3-nitrobenzaldehyde with 2,3,4-trifluoroaniline in the presence of a suitable catalyst. The reaction typically proceeds through a condensation mechanism, forming the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Nitrophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoroanilino group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, appropriate solvents
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Major Products Formed
Reduction: 1-(3-Aminophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: Nitro or nitroso derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying the effects of nitro and trifluoroanilino groups on biological systems.
Medicine: Could be investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: May be used in the development of new materials or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Nitrophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group could participate in redox reactions, while the trifluoroanilino group might influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1-(3-Nitrophenyl)-3-(2,3,4-trifluoroanilino)-1-butanone: Similar structure but with an additional carbon in the propanone chain.
1-(3-Nitrophenyl)-3-(2,3,4-difluoroanilino)-1-propanone: Similar structure but with one less fluorine atom.
1-(3-Nitrophenyl)-3-(2,3,4-trifluoroanilino)-1-ethanone: Similar structure but with a shorter ethanone chain.
Uniqueness
1-(3-Nitrophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone is unique due to the specific combination of the nitro and trifluoroanilino groups, which can impart distinct electronic and steric properties
Properties
IUPAC Name |
1-(3-nitrophenyl)-3-(2,3,4-trifluoroanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O3/c16-11-4-5-12(15(18)14(11)17)19-7-6-13(21)9-2-1-3-10(8-9)20(22)23/h1-5,8,19H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZBSBWKCJMYRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCNC2=C(C(=C(C=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2591262.png)
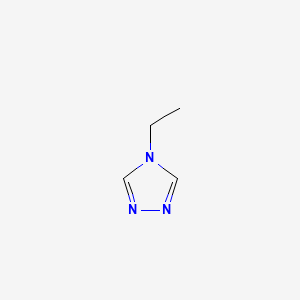
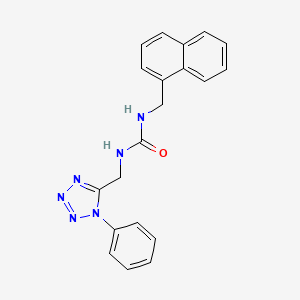
![(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2591270.png)
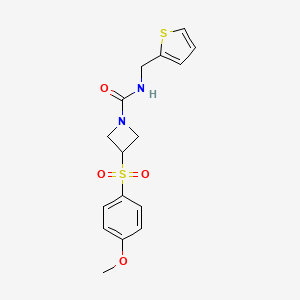
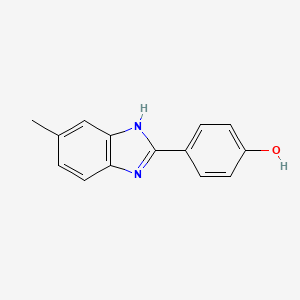
![N'-[(1E)-[2-(benzenesulfonyl)-1,3-thiazol-5-yl]methylidene]furan-2-carbohydrazide](/img/structure/B2591274.png)
![N-(3-fluoro-4-methylphenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2591275.png)
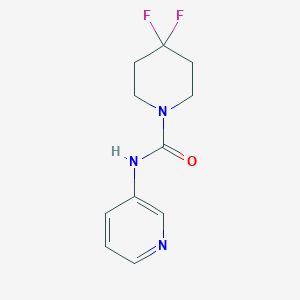
![Methyl 3-(1-tosylpyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2591277.png)
![1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B2591278.png)
![2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2591279.png)
![N-(4-Bromophenyl)-2-[[4,5-dihydro-1-(2-methoxyphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio]acetamide](/img/structure/B2591281.png)
![2-methyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2591282.png)
